molecular formula C15H20N2O5S B2861613 1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid CAS No. 274686-10-1

1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid

Cat. No. B2861613
M. Wt: 340.39
InChI Key: HGDSNYCKWLKVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06117870

Procedure details

The same procedure as in Reference Example 8 was repeated except that the phenylmethyl 1-[N-[4-(2-methyl-2-propyloxycarbonyl)piperazine-1-carbonyl]amino]cyclohexanecarboxylate was replaced by 11.5 g of said phenylmethyl 1-[N-(4-acetylaminobenzenesulfonyl)amino]cyclohexanecarboxylate, whereby 8.7 g of the captioned 1-[N-(4-acetylaminobenzenesulfonyl)amino]cyclohexanecarboxylic acid was obtained in a yield of 97%.
Name
phenylmethyl 1-[N-[4-(2-methyl-2-propyloxycarbonyl)piperazine-1-carbonyl]amino]cyclohexanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phenylmethyl 1-[N-(4-acetylaminobenzenesulfonyl)amino]cyclohexanecarboxylate
Quantity
11.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(OC(N1CCN(C(NC2(C(OCC3C=CC=CC=3)=O)CCCCC2)=O)CC1)=O)(C)C.[C:33]([NH:36][C:37]1[CH:42]=[CH:41][C:40]([S:43]([NH:46][C:47]2([C:53]([O:55]CC3C=CC=CC=3)=[O:54])[CH2:52][CH2:51][CH2:50][CH2:49][CH2:48]2)(=[O:45])=[O:44])=[CH:39][CH:38]=1)(=[O:35])[CH3:34]>>[C:33]([NH:36][C:37]1[CH:42]=[CH:41][C:40]([S:43]([NH:46][C:47]2([C:53]([OH:55])=[O:54])[CH2:52][CH2:51][CH2:50][CH2:49][CH2:48]2)(=[O:45])=[O:44])=[CH:39][CH:38]=1)(=[O:35])[CH3:34]

Inputs

Step One
Name
phenylmethyl 1-[N-[4-(2-methyl-2-propyloxycarbonyl)piperazine-1-carbonyl]amino]cyclohexanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC1(CCCCC1)C(=O)OCC1=CC=CC=C1
Step Two
Name
phenylmethyl 1-[N-(4-acetylaminobenzenesulfonyl)amino]cyclohexanecarboxylate
Quantity
11.5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC1(CCCCC1)C(=O)OCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC1(CCCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.